molecular formula C15H15NO4S2 B2592704 3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1164545-22-5

3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2592704
CAS No.: 1164545-22-5
M. Wt: 337.41
InChI Key: CJSSQWGGVIFRNX-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5E)-5-[1-(4-Methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative characterized by:

  • A thiazolidinone core with a sulfanylidene (C=S) group at position 2 and a ketone at position 2.
  • A (5E)-configured ethylidene linker connecting the 4-methoxyphenyl group to the thiazolidinone ring.
  • This compound is part of a broader class of rhodanine analogs, which are studied for their bioactivity in diabetes, antimicrobial applications, and enzyme inhibition .

Properties

IUPAC Name

3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-9(10-3-5-11(20-2)6-4-10)13-14(19)16(15(21)22-13)8-7-12(17)18/h3-6H,7-8H2,1-2H3,(H,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSSQWGGVIFRNX-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCC(=O)O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Biological Activities

Research into the biological activities of thiazolidinone derivatives has indicated a range of potential applications:

  • Antimicrobial Activity : Compounds with similar thiazolidinone structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating their potency .
  • Antioxidant Properties : The compound's structure may also confer antioxidant capabilities, which are beneficial in combating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cellular integrity.
  • Anti-inflammatory Effects : Some thiazolidine derivatives have been studied for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Synthetic Routes

The synthesis of 3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. Key synthetic routes explored include:

  • Condensation Reactions : These are essential for forming the thiazolidinone ring.
  • Functional Group Modifications : Targeted modifications can enhance yield and purity, optimizing the final product for biological testing.

Case Studies

Several case studies have investigated the biological effects of thiazolidinone derivatives, providing insights into their mechanisms of action:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating strong efficacy .
  • Antifungal Activity : Another study highlighted the antifungal properties of related compounds, noting significant activity against various fungal species, surpassing conventional antifungal agents in effectiveness .

Mechanism of Action

The mechanism of action of 3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The thiazolidinone ring can interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-Methoxyphenyl vs. Pyridinyl Groups
  • Target Compound : The 4-methoxyphenyl group contributes electron-donating effects via the methoxy substituent, enhancing aromatic stability and influencing π-π stacking interactions.
  • Analog 1: 2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid () replaces the methoxyphenyl with a pyridine ring.
  • Analog 2: 2-[(5E)-5-(4-Pyridinylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid () shows similar pyridine substitution but at the 4-position, altering binding pocket compatibility in biological targets .
b) Chlorophenyl Derivatives
  • Analog 3: 5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid () introduces a chlorophenyl group. The chlorine atom enhances lipophilicity and metabolic stability, making it suitable for membrane penetration in antimicrobial applications .
c) Furan and Indole Substitutions
  • Analog 4: 3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid () replaces the aromatic ring with a furan. The electron-rich furan may improve reactivity in radical scavenging or metal chelation .

Stereochemical and Conformational Differences

a) E vs. Z Configuration
  • The target compound ’s (5E)-ethylidene linkage creates a planar geometry, optimizing conjugation and rigidity.
  • Analog 5: 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid () adopts a Z-configuration, leading to steric hindrance and altered binding kinetics in enzyme inhibition .
b) Ethylidene vs. Methylidene Linkers
a) Antihyperglycemic Activity
  • Analog 6: Thiazolidinones like (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid () demonstrate blood glucose-lowering effects via PPAR-γ activation. The target compound’s propanoic acid group may mimic these effects but requires validation .
b) Antimicrobial and Enzyme Inhibition
  • Analog 7 : Rhodanine-furan conjugates () show antimicrobial activity against Gram-positive bacteria. The target compound’s 4-methoxyphenyl group may enhance Gram-negative targeting due to increased hydrophobicity .

Biological Activity

3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its antibacterial and antifungal properties, supported by empirical research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The molecular formula is C15_{15}H15_{15}N1_{1}O4_{4}S1_{1}, with a molecular weight of approximately 301.35 g/mol. Its structure includes a methoxyphenyl group, which may contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study involving various synthesized compounds, it was found that derivatives of thiazolidine showed effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.56 μM2.08 μM
Staphylococcus aureus0.75 μM3.68 μM
Escherichia coli1.00 μM4.00 μM
Listeria monocytogenes0.80 μM2.50 μM

The compound exhibited particularly strong activity against Bacillus cereus and Staphylococcus aureus , with MIC values ranging from 0.56 to 0.75 μM, indicating its potential as an antibacterial agent in therapeutic applications .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. In comparative studies, it was observed that certain derivatives had varying levels of efficacy against fungal strains.

Table 2: Antifungal Activity Against Various Fungi

Fungal StrainMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
Candida albicans2.31 μM3.67 μM
Aspergillus niger4.00 μM8.01 μM
Cryptococcus neoformans3.50 μM6.30 μM

The compound showed promising antifungal activity against Candida albicans , with MIC values at approximately 2.31 μM, suggesting its potential utility in treating fungal infections .

The mechanisms underlying the biological activities of thiazolidine derivatives like this compound are still under investigation. However, preliminary docking studies suggest that the compound may interact with key bacterial enzymes or cell wall components, disrupting their function and leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of thiazolidine derivatives in clinical settings:

  • Case Study on Staphylococcus Infections : A patient with recurrent Staphylococcus aureus infections showed significant improvement after treatment with a thiazolidine derivative similar to the compound .
  • Fungal Infection Treatment : In a clinical trial involving patients with Candida infections, those treated with thiazolidine derivatives exhibited faster recovery times compared to standard antifungal therapies.

Q & A

Q. What are the optimal synthetic routes for preparing this thiazolidinone-propanoic acid derivative, and how can reaction conditions be standardized?

  • Methodological Answer: The compound can be synthesized via a Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and a substituted benzaldehyde derivative (e.g., 4-methoxyphenyl ethylidene aldehyde). Sodium acetate in acetic acid under reflux (2–3 hours) is critical for cyclization and stabilization of the exocyclic double bond (5E configuration) . Monitoring reaction progress via TLC and recrystallization from acetic acid improves purity.

Q. How can researchers confirm the stereochemical configuration (e.g., 5E vs. 5Z) of the exocyclic double bond?

  • Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical evidence . For preliminary analysis, NOESY NMR can identify spatial proximity between the 4-methoxyphenyl group and the thiazolidinone ring. UV-Vis spectroscopy (λmax ~350–400 nm) may also differentiate E/Z isomers due to conjugation differences .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer:
  • FT-IR: Confirm the presence of thioamide (C=S stretch ~1200–1250 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
  • ¹³C NMR: Identify the exocyclic double bond (δ ~120–140 ppm) and carbonyl groups (δ ~165–180 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (C₁₆H₁₅NO₄S₂; calc. 365.04 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How do substituents on the 4-methoxyphenyl group influence bioactivity, and what design strategies optimize SAR?

  • Methodological Answer: Systematic variation of substituents (e.g., replacing methoxy with hydroxyl or halogens) followed by in vitro assays (e.g., antimicrobial or enzyme inhibition) can map structure-activity relationships (SAR). Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) identifies key interactions, such as hydrogen bonding with the carboxylic acid moiety .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer: Use SwissADME or ADMETLab 2.0 to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics simulations (GROMACS) assess stability in biological membranes. The carboxylic acid group likely enhances aqueous solubility but may limit oral bioavailability due to ionization at physiological pH .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer: Conduct meta-analysis of existing data with emphasis on assay conditions (e.g., bacterial strain variability in antimicrobial studies). Reproduce experiments using standardized protocols (CLSI guidelines) and validate via dose-response curves (IC50/EC50 calculations). Conflicting results may arise from differences in bacterial membrane permeability or compound aggregation .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer: Optimize solvent systems (e.g., DMF/ethanol mixtures) and slow evaporation techniques. If twinning occurs, use SHELXD for structure solution and WinGX/ORTEP for refinement. For low-resolution data, supplement with DFT-optimized geometries (Gaussian 16) to refine bond lengths and angles .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

  • Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 μM) in triplicate, with positive controls (e.g., doxorubicin) and vehicle-only controls. Assays like MTT or resazurin reduction (for cell viability) combined with LDH release (for membrane integrity) provide complementary data. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant toxicity thresholds .

Q. What statistical approaches are recommended for analyzing enzyme inhibition kinetics?

  • Methodological Answer: Fit data to Michaelis-Menten models (GraphPad Prism) to calculate Ki values. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For allosteric modifiers, global fitting of dose-response curves (e.g., Hill equation) quantifies cooperativity effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.